An In-depth Technical Guide to tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis
Introduction
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Among these, nitrogen-containing heterocycles, particularly those incorporating the piperazine and pyridine moieties, are privileged structures due to their ability to form key interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate, a versatile building block whose strategic placement of reactive handles—a Boc-protected piperazine and a bromo-substituted pyridine—makes it an invaluable intermediate in the synthesis of complex drug candidates.[3] Our focus will be on elucidating its chemical properties, synthesis, reactivity, and a notable application in the development of dual HER2/EGFR kinase inhibitors, providing researchers and drug development professionals with the critical insights needed for its effective utilization.
Physicochemical and Spectral Properties
A thorough understanding of a molecule's physicochemical properties is the foundation of its successful application in synthesis. tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is typically a white to off-white crystalline powder or solid.[4] Its Boc-protecting group imparts good solubility in a wide range of organic solvents, such as dichloromethane, ethyl acetate, and methanol, facilitating its use in various reaction conditions.
Table 1: Physicochemical and Spectral Data
| Property | Value | Source/Comment |
| CAS Number | 1187386-01-1 | [5][6] |
| Molecular Formula | C₁₄H₂₀BrN₃O₂ | [4] |
| Molecular Weight | 342.24 g/mol | [4] |
| Physical Form | Powder or crystals | [4] |
| Melting Point | Approx. 83-87 °C | Estimated based on the closely related isomer, tert-butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate. |
| Boiling Point | > 400 °C (Predicted) | |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.25 (dd, J=4.8, 1.6 Hz, 1H), 7.80 (dd, J=7.6, 1.6 Hz, 1H), 6.85 (dd, J=7.6, 4.8 Hz, 1H), 3.65 (t, J=5.2 Hz, 4H), 3.20 (t, J=5.2 Hz, 4H), 1.50 (s, 9H). | Predicted spectrum based on chemical structure and known values for similar compounds. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 159.0, 155.0, 148.0, 140.0, 122.0, 118.0, 80.5, 50.0, 44.0, 28.5. | Predicted spectrum based on chemical structure and known values for similar compounds. |
| InChI Key | FCYPZKOIXIHNRE-UHFFFAOYSA-N | [4] |
Synthesis of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
The synthesis of this key intermediate is readily achieved through a nucleophilic aromatic substitution (SNAr) reaction. The rationale behind this approach lies in the activation of the pyridine ring by the two bromine atoms in the starting material, 2,3-dibromopyridine, making the C2 position susceptible to nucleophilic attack by the secondary amine of tert-butyl piperazine-1-carboxylate.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2,3-Dibromopyridine
-
tert-Butyl piperazine-1-carboxylate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2,3-dibromopyridine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate as a solid.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium carbonate and the piperazine nucleophile.
-
Base: Potassium carbonate is a mild inorganic base that is sufficient to deprotonate the piperazine and facilitate the nucleophilic attack without causing unwanted side reactions.
-
Temperature: Elevated temperature is necessary to overcome the activation energy of the SNAr reaction on the heteroaromatic ring.
Caption: Synthetic scheme for tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate.
Chemical Reactivity and Synthetic Utility
The synthetic utility of tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate stems from the orthogonal reactivity of its functional groups. The Boc-protected piperazine is relatively stable under a variety of conditions, while the bromine atom on the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling: The C-Br bond can readily undergo Suzuki-Miyaura coupling with a wide range of boronic acids and esters to introduce aryl, heteroaryl, or vinyl substituents at the 3-position of the pyridine ring. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl scaffolds.
-
Buchwald-Hartwig Amination: The bromine atom can be displaced by various primary and secondary amines in the presence of a palladium catalyst and a suitable ligand to form a new C-N bond. This allows for the introduction of diverse amino functionalities, which can be crucial for modulating the pharmacological properties of a molecule.
-
Sonogashira Coupling: The C-Br bond can also participate in Sonogashira coupling with terminal alkynes to introduce alkynyl moieties, further expanding the synthetic possibilities.
-
Boc-Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to liberate the secondary amine of the piperazine ring. This allows for subsequent functionalization, such as acylation, alkylation, or sulfonylation.
Caption: Reactivity map of tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate.
Application in Drug Development: Synthesis of a Dual HER2/EGFR Kinase Inhibitor
A compelling example of the utility of tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is its use as a key intermediate in the synthesis of potent and selective dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases. Overexpression of these kinases is a hallmark of several cancers, making them important therapeutic targets.
In a patented synthetic route, the title compound undergoes a Suzuki-Miyaura coupling with a substituted pyrazole boronic acid ester. This is followed by Boc-deprotection and subsequent reaction with a pyrimidine derivative to construct the final kinase inhibitor.
Synthetic Workflow:
-
Suzuki-Miyaura Coupling: tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is coupled with a suitably substituted pyrazole boronic acid ester using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a solvent mixture such as dioxane and water.
-
Boc-Deprotection: The resulting intermediate is treated with a strong acid, such as hydrochloric acid in dioxane, to remove the Boc protecting group and yield the free piperazine derivative.
-
Final Coupling: The deprotected piperazine is then reacted with a substituted chloropyrimidine in the presence of a base like diisopropylethylamine (DIPEA) to afford the final dual HER2/EGFR kinase inhibitor.
Caption: Synthetic workflow for a dual HER2/EGFR kinase inhibitor.
Safety and Handling
As a laboratory chemical, tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is a strategically designed and highly versatile building block for medicinal chemistry and drug discovery. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The successful application of this intermediate in the synthesis of dual HER2/EGFR kinase inhibitors underscores its importance in the development of novel therapeutics. This guide provides a solid foundation for researchers to leverage the full potential of this valuable synthetic tool in their own research endeavors.
References
-
Yadav, G., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PLoS ONE, 14(9), e0222633. [Link]
-
Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1471–1474. [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. [Link]
-
Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
-
CymitQuimica. tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Application of Tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (571188-59-5). [Link]
-
PubChem. tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate. [Link]
-
Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista campano, 28(1), 2588-2601. [Link]
-
Kelling, A., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(2), M774. [Link]
-
González-Gómez, J. C., & García-García, A. (2022). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Salud mental, 45(2), 89-95. [Link]
-
Kurkin, V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7642. [Link]
-
Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(11), 1549. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. [Link]
-
Angene. tert-Butyl-4-(3-fluoropyridin-2-yl)piperazine-1-carboxylate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate [cymitquimica.com]
- 6. tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | 1187386-01-1 [chemicalbook.com]
